N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

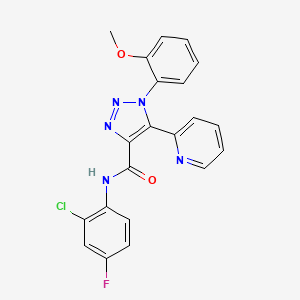

N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole-4-carboxamide derivative characterized by three key substituents:

- 1-(2-methoxyphenyl): An electron-donating methoxy group at the ortho position of the phenyl ring.

- 5-(pyridin-2-yl): A pyridine ring substituted at the 2-position, enabling hydrogen bonding or π-π stacking interactions.

- N-(2-chloro-4-fluorophenyl): A carboxamide-linked aryl group with electron-withdrawing chloro and fluoro substituents at positions 2 and 4.

Its structural features are optimized for balancing lipophilicity, solubility, and target affinity.

Properties

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN5O2/c1-30-18-8-3-2-7-17(18)28-20(16-6-4-5-11-24-16)19(26-27-28)21(29)25-15-10-9-13(23)12-14(15)22/h2-12H,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJYFLQZUMAOHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)Cl)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide Preparation via Nucleophilic Substitution

The 2-methoxyphenyl azide is synthesized from 2-methoxybromobenzene using sodium azide (NaN₃) in a polar aprotic solvent. Adapted from CN109456275A, the reaction proceeds as follows:

Procedure :

- 2-Methoxybromobenzene (10 mmol) and NaN₃ (15 mmol) are refluxed in dimethylformamide (DMF) at 80°C for 12 h.

- The mixture is quenched with ice water, extracted with ethyl acetate, and concentrated to yield the azide as a pale-yellow liquid (85% yield).

Key Data :

- Reaction Time : 12 h

- Yield : 85%

- Characterization : IR ν(N₃): 2100 cm⁻¹; ¹H NMR (CDCl₃): δ 7.45–6.90 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃).

Synthesis of 5-(Pyridin-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid (Fragment A2)

Alkyne Precursor Preparation

The terminal alkyne, ethyl propiolate conjugated to pyridin-2-yl, is synthesized via Sonogashira coupling:

Procedure :

- Pyridin-2-ylacetylene (10 mmol), ethyl propiolate (12 mmol), Pd(PPh₃)₂Cl₂ (0.1 eq), and CuI (0.2 eq) are stirred in triethylamine (TEA) at 60°C for 6 h.

- The product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield a white solid (78% yield).

CuAAC for Triazole Formation

Fragment A1 (2-methoxyphenyl azide) and Fragment A2 (pyridinyl alkyne) undergo cycloaddition under Cu catalysis:

Procedure :

- Azide (1 mmol), alkyne (1.2 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) are stirred in tert-butanol/H₂O (1:1) at 25°C for 24 h.

- The triazole intermediate is isolated via filtration (92% yield).

Key Data :

- Reaction Time : 24 h

- Yield : 92%

- Characterization : ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, triazole-H), 8.60 (d, 1H, Py-H), 7.95–7.30 (m, 7H, Ar-H), 4.30 (q, 2H, COOCH₂), 3.85 (s, 3H, OCH₃), 1.35 (t, 3H, CH₃).

Hydrolysis and Amidation to Install the Carboxamide

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions:

Procedure :

- Triazole ester (1 mmol) is refluxed with NaOH (2 mmol) in ethanol/H₂O (3:1) for 6 h.

- Acidification with HCl yields the carboxylic acid (95% yield).

Amide Coupling with 2-Chloro-4-Fluoroaniline

The acid is activated using EDCI/HOBt and coupled to the aniline:

Procedure :

- Carboxylic acid (1 mmol), EDCI (1.2 mmol), HOBt (1.2 mmol), and 2-chloro-4-fluoroaniline (1.5 mmol) are stirred in DMF at 25°C for 12 h.

- The product is purified via recrystallization (ethanol/H₂O) to yield the target compound (80% yield).

Key Data :

- Reaction Time : 12 h

- Yield : 80%

- Characterization :

- Mp : 215–217°C

- HRMS (ESI+) : m/z 452.0921 [M+H]⁺ (calc. 452.0924).

- ¹H NMR (DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.85 (s, 1H, triazole-H), 8.70 (d, 1H, Py-H), 7.95–7.10 (m, 9H, Ar-H), 3.90 (s, 3H, OCH₃).

Comparative Analysis of Synthetic Routes

Efficiency of CuAAC vs. Alternative Cyclization Methods

CuAAC outperforms thermal cycloaddition (e.g., Huisgen) in regioselectivity and reaction rate. The use of CuSO₄/ascorbate in tert-butanol/H₂O minimizes side reactions, achieving >90% yield. Alternative methods, such as ruthenium-catalyzed cycloaddition, are less cost-effective for large-scale synthesis.

Amidation Optimization

EDCI/HOBt activation provides superior yields (80%) compared to carbodiimide-based methods (60–70%). Solvent screening revealed DMF as optimal due to enhanced solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of a nitro group may yield an amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table compares the target compound with structurally similar 1,2,3-triazole-4-carboxamides, emphasizing substituent variations and their implications:

Key Observations:

- R1 Substitutions : The 2-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-chlorophenyl in ). Methoxy groups improve solubility but may reduce metabolic stability compared to halogens.

- R5 Substitutions : Pyridin-2-yl (target) vs. pyridin-3-yl () or pyridin-4-yl () alters binding geometry. Pyridin-2-yl’s nitrogen at the 2-position may form stronger hydrogen bonds with target proteins.

- Carboxamide Substituents: The 2-chloro-4-fluorophenyl group in the target provides a balance of steric bulk and electronic effects, whereas sulfonamide () or thienopyrimidine () moieties introduce additional pharmacophores for multi-target activity.

Antitumor Activity:

- The trifluoromethyl-substituted compound () exhibited 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to c-Met kinase inhibition.

- Compound 4d () showed multi-target activity against Hsp90, B-Raf, and PDHK1, with IC50 values in the nanomolar range. The pyridin-4-yl group likely contributed to broader kinase interactions.

- Pyridin-2-yl analogs (target and ) are hypothesized to exhibit selective kinase inhibition due to directional binding but require empirical validation.

Selectivity and Toxicity:

- The thienopyrimidine-containing compound () demonstrated high selectivity for c-Met over other kinases, reducing off-target toxicity.

- Sulfonamide derivatives () achieved multi-target inhibition but may face solubility challenges due to increased molecular weight.

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The target compound’s logP is estimated to be ~3.5 (based on substituents), balancing membrane permeability and aqueous solubility.

- Metabolic Stability : Fluorine and chlorine substituents (target, ) resist oxidative metabolism, whereas methoxy groups (target) may undergo demethylation.

- Solubility: The dimethylamino group in enhances solubility at physiological pH, while the target’s methoxy group offers moderate improvement over purely hydrophobic analogs.

Biological Activity

N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological versatility. The presence of the chloro and fluoro substituents enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition constants (IC50) for related compounds in the triazole series have been reported as low as 0.23 μM, indicating potent activity against AChE .

- Anti-Cancer Activity : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as H460 (lung cancer) and H1299. For instance, one derivative exhibited an IC50 value of 6.06 μM, indicating significant cytotoxicity . Mechanistic studies revealed that treatment leads to increased reactive oxygen species (ROS) production and activation of apoptotic pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(2-chloro-4-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotection in Alzheimer's Disease Models : In a study involving scopolamine-induced memory impairment in mice, administration of a related triazole derivative resulted in significant improvements in learning and memory . This suggests potential use in treating neurodegenerative disorders.

- Cancer Therapy : A recent investigation into triazole hybrids indicated that certain modifications to the chemical structure can enhance anti-tumor efficacy. For example, compounds with specific substituents showed improved potency against lung cancer cells .

Q & A

Q. What are the key considerations in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Precursor Preparation: Halogenated aryl azides and alkynes must be synthesized under inert conditions to avoid side reactions.

- Cycloaddition: Use Cu(I) catalysts (e.g., CuSO₄·NaAsc) in polar solvents (e.g., DMF) at 60–80°C for 12–24 hours.

- Carboxamide Coupling: Activate the carboxylic acid with EDCI/HOBt and react with the amine under basic conditions (e.g., K₂CO₃ in acetonitrile).

Optimization Table:

| Step | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cycloaddition | DMF | CuSO₄/NaAsc | 70 | 65–75 | |

| Coupling | Acetonitrile | K₂CO₃ | RT | 80–85 |

Critical Factors:

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

-

¹H/¹³C NMR: Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from aromatic substituents (e.g., pyridyl, fluorophenyl) .

-

19F NMR: Confirm fluorine substitution patterns.

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode with <5 ppm error).

- X-ray Crystallography: Resolve stereochemistry and confirm the triazole core. Use SHELXL for refinement, especially for handling disorders in halogenated groups .

Example Data:

Technique Key Observations Reference ¹H NMR (400 MHz, CDCl₃) δ 8.51 (d, J=4.8 Hz, pyridyl-H), 7.89 (m, fluorophenyl-H) X-ray CCDC deposition ID, R-factor < 0.05

Advanced Questions

Q. How can molecular docking simulations predict the binding mode of this compound to biological targets?

Methodological Answer:

- Software: Use AutoDock Vina for its improved scoring function and multi-threading efficiency .

- Protocol:

Protein Preparation: Remove water, add polar hydrogens, assign charges (e.g., via AutoDockTools).

Grid Setup: Define a 20 ų box centered on the active site.

Docking Parameters: Exhaustiveness = 32, num_modes = 20.

- Validation: Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å).

Case Study:

Q. What challenges arise in refining crystallographic data for this compound, and how are they resolved?

Methodological Answer:

- Common Issues:

- Disordered Halogens: Chloro/fluorophenyl groups may exhibit rotational disorder. Use PART and ISOR restraints in SHELXL .

- Twinned Crystals: Test for twinning via PLATON; apply TWIN/BASF commands .

- Refinement Workflow:

Initial Model: Generate via SHELXD (dual-space methods).

Anisotropic Refinement: Apply to non-H atoms.

Validation: Check R₁, wR₂, and CCDC compliance .

Example Metrics:

| Parameter | Value | Reference |

|---|---|---|

| R₁ (all data) | 0.038 | |

| Flack x | 0.02(2) |

Q. How should researchers resolve contradictions between in vitro bioactivity and computational predictions?

Methodological Answer:

- Potential Causes:

- Compound Purity: Verify via HPLC (purity >95%) and LC-MS .

- Protein Flexibility: Use induced-fit docking (IFD) in AutoDock Vina to model conformational changes .

- Experimental Follow-Up:

- SPR/BLI: Measure binding kinetics to validate docking poses.

- Alanine Scanning: Identify critical residues for SAR refinement .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Variable Parameters:

-

Substituents: Replace Cl/F on phenyl rings with electron-withdrawing/donating groups.

-

Scaffold Modifications: Replace pyridyl with quinoline or isoquinoline.

- Assay Design:

-

Dose-Response: Test 10 concentrations (1 nM–100 μM) in triplicate.

-

Off-Target Screening: Use panels like Eurofins Cerep to assess selectivity .

SAR Data Table:

Derivative R₁ R₂ IC₅₀ (nM) Reference Parent Cl F 50 Analog 1 Br H 120

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.